1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane
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Overview
Description
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a chemical compound with the molecular formula C12H20O2. It is also known by its CAS number 17351-75-6. This compound is characterized by its cyclohexane core, which is substituted with two ethenyloxyethoxy groups. It is primarily used in various industrial applications, including as a reactive diluent in adhesives, sealants, and coatings .
Preparation Methods
The synthesis of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane typically involves the reaction of cyclohexanedimethanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:
Chemistry: It is used as a reactive diluent in the formulation of UV-curable coatings and adhesives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-performance polymers and as a cross-linking agent in the manufacture of resins
Mechanism of Action
The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparison with Similar Compounds
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane can be compared with similar compounds such as:
Cyclohexanedimethanol divinyl ether: Similar in structure but with different reactivity and applications.
1,4-Dimethanolcyclohexane divinyl ether: Another related compound with distinct properties and uses.
1,4-Bis{(vinyloxy)methyl}cyclohexane: Shares a similar core structure but differs in the substituents attached to the cyclohexane ring
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
658075-08-2 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
1,4-bis(2-ethenoxyethoxymethyl)cyclohexane |
InChI |
InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2 |
InChI Key |
ZNDITGQVKRBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC1CCC(CC1)COCCOC=C |
Origin of Product |
United States |
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